Lipophilicity Reduction vs. Phenylpyruvic Acid
The 2-thienyl-substituted α-keto acid exhibits a computed XLogP3 of 0.9, which is 0.4 log units lower than the corresponding phenyl analog (phenylpyruvic acid, XLogP3 = 1.30) [1][2]. This reduction in lipophilicity is attributable to the polarizable sulfur atom in the thiophene ring, which introduces additional polarity compared to the all-carbon phenyl ring. Lower logP values correlate with enhanced aqueous solubility and reduced non-specific protein binding, which are advantageous parameters in early-stage drug discovery and biochemical assay development [1][2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | Phenylpyruvic acid (2-oxo-3-phenylpropanoic acid, CAS 156-06-9): XLogP3 = 1.30 |
| Quantified Difference | ΔXLogP3 = –0.4 (target compound is 0.4 log units less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release); publicly available database values. |
Why This Matters
A 0.4 log unit reduction in XLogP3 can translate to measurably higher aqueous solubility (~2.5-fold theoretical increase), directly benefiting formulation scientists who require compounds with predictable dissolution behavior and minimized organic co-solvent requirements.
- [1] PubChem. 2-Oxo-3-(2-thienyl)propanoic acid. Compound Summary CID 2049780. XLogP3 = 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/2-Oxo-3-_2-thienyl_propanoic-acid. View Source
- [2] The Good Scents Company / Basechem. Phenylpyruvic Acid (CAS 156-06-9). XLogP3 = 1.30. http://www.thegoodscentscompany.com; https://www.basechem.org. View Source
